4-(4-Chlorophenyl)-1,1-bis(4-(dimethylamino)-4-oxo-3,3-diphenylbutyl)-4-hydroxypiperidin-1-ium Bromide
CAS No.:
Cat. No.: VC17988742
Molecular Formula: C47H53BrClN3O3
Molecular Weight: 823.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C47H53BrClN3O3 |
---|---|
Molecular Weight | 823.3 g/mol |
IUPAC Name | 4-[4-(4-chlorophenyl)-1-[4-(dimethylamino)-4-oxo-3,3-diphenylbutyl]-4-hydroxypiperidin-1-ium-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide;bromide |
Standard InChI | InChI=1S/C47H53ClN3O3.BrH/c1-49(2)43(52)46(38-17-9-5-10-18-38,39-19-11-6-12-20-39)31-35-51(33-29-45(54,30-34-51)37-25-27-42(48)28-26-37)36-32-47(44(53)50(3)4,40-21-13-7-14-22-40)41-23-15-8-16-24-41;/h5-28,54H,29-36H2,1-4H3;1H/q+1;/p-1 |
Standard InChI Key | JHNYXURELGFXQB-UHFFFAOYSA-M |
Canonical SMILES | CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N(C)C)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a central piperidinium ring substituted at the 4-position with a chlorophenyl group () and hydroxyl moiety. Two identical side chains, each comprising a 4-(dimethylamino)-4-oxo-3,3-diphenylbutyl group, are attached to the nitrogen atoms of the piperidinium core. The bromide counterion () ensures charge neutrality. The stereoelectronic effects of the dimethylamino and diphenyl groups influence its solubility and receptor-binding properties .
Table 1: Physicochemical Properties
Spectroscopic and Analytical Data
The compound’s structural elucidation relies on techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). The accurate mass of the protonated molecule () is 821.2959 Da , consistent with its molecular formula. Fourier-transform infrared (FTIR) spectroscopy reveals characteristic stretches for the amide carbonyl () and hydroxyl groups () .
Synthesis and Manufacturing Considerations
Synthetic Pathways
The synthesis of 4-(4-Chlorophenyl)-1,1-bis(4-(dimethylamino)-4-oxo-3,3-diphenylbutyl)-4-hydroxypiperidin-1-ium Bromide involves multi-step organic reactions, typically including:
-
Piperidine Ring Formation: Cyclization of appropriate precursors to construct the piperidinium scaffold.
-
Side Chain Introduction: Alkylation or nucleophilic substitution to attach the 4-(dimethylamino)-4-oxo-3,3-diphenylbutyl groups.
-
Bromide Counterion Exchange: Metathesis reactions to replace initial counterions (e.g., chloride) with bromide .
Quality Control and ISO Compliance
Parameter | Detail | Source |
---|---|---|
Storage Temperature | +5°C | |
Shelf Life | Limited; batch-specific | |
Shipping Conditions | Room temperature | |
Tariff Classification | 29333999 (Organic derivatives) |
Pharmacological and Toxicological Profile
Biological Activity
As Loperamide Hydrochloride Impurity B, this compound shares structural homology with the parent drug, enabling potential interactions with gastrointestinal μ-opioid receptors. While its primary role is as an impurity, in vitro studies suggest it may exhibit weak agonist activity at opioid receptors, albeit at significantly lower potency than Loperamide . Excessive concentrations could theoretically contribute to adverse effects such as constipation or central nervous system depression, necessitating strict control in formulations.
Toxicological Implications
The compound’s safety profile is evaluated through impurity qualification per ICH Q3A/B guidelines. Toxicological studies focus on genotoxicity, hepatotoxicity, and cardiovascular effects. While no overt toxicity has been reported at typical impurity levels (), elevated doses in animal models have shown reversible hepatocyte vacuolization .
Analytical Applications in Pharmaceutical Research
Role as a Reference Standard
4-(4-Chlorophenyl)-1,1-bis(4-(dimethylamino)-4-oxo-3,3-diphenylbutyl)-4-hydroxypiperidin-1-ium Bromide is employed in chromatographic methods (e.g., HPLC, UPLC) to quantify Loperamide impurities. Its use ensures compliance with pharmacopeial monographs, including the European Pharmacopoeia .
Method Development and Validation
Analytical protocols leverage the compound’s UV absorbance () for detection. Method validation parameters—linearity (), precision (%RSD < 2), and accuracy (90–110%)—are established using spiked placebo samples .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume